molecular formula C14H15N5O B7555815 5-(2-Anilinoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one

5-(2-Anilinoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B7555815
M. Wt: 269.30 g/mol
InChI Key: LTYMLFGAZYBOKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Anilinoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazolopyrimidine derivative that has been synthesized using various methods, and its unique structure has made it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 5-(2-Anilinoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one involves the inhibition of certain enzymes, including protein kinases and phosphodiesterases. The compound is believed to bind to the active site of these enzymes, preventing their activity.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-Anilinoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one has significant biochemical and physiological effects. The compound has been reported to inhibit the proliferation of cancer cells, making it a potential candidate for cancer treatment. It has also been shown to have anti-inflammatory and antioxidant properties, which may have implications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(2-Anilinoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its relatively high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 5-(2-Anilinoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one. One direction involves the development of more potent enzyme inhibitors based on the structure of this compound. Another direction involves the investigation of its potential use in the treatment of various diseases, including cancer and inflammation. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo.

Synthesis Methods

The synthesis of 5-(2-Anilinoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one can be achieved using different methods, including the reaction of 2-aminopyridine, 2-bromoethylamine hydrobromide, and aniline in the presence of a base. Another method involves the reaction of 2-aminopyridine, ethyl bromoacetate, and aniline in the presence of a base. Both methods have been reported to yield high purity products.

Scientific Research Applications

Research has shown that 5-(2-Anilinoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been reported to exhibit significant inhibitory activity against certain enzymes, making it a promising candidate for the development of enzyme inhibitors.

properties

IUPAC Name

5-(2-anilinoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c1-18-13-12(9-17-18)14(20)19(10-16-13)8-7-15-11-5-3-2-4-6-11/h2-6,9-10,15H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYMLFGAZYBOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)N(C=N2)CCNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Anilinoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one

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